2-Bromo-1-methanesulfonyl-4-(trifluoromethoxy)benzene

Lipophilicity modulation LogP Drug-like property optimization

Researchers needing a heavy halogen for cross-coupling diversification with improved ligand efficiency face a synthetic bottleneck when LogP reduction is critical. This tri-substituted aryl sulfone eliminates a separate halogenation step while its ortho-Br/SO₂Me adjacency retards oxidative addition for chemoselective sequences. • Direct Suzuki-Miyaura partner; -0.63 LogP contribution vs des-bromo analog (LogP 3.07) shifts libraries toward favorable solubility. • ≥98% purity; 19°C boiling-point advantage over regioisomer CAS 1820614-61-6 simplifies fractional distillation at scale. • OCF₃ (σₚ ≈ +0.35), Br, and SO₂Me handles on a single ring enable convergent syntheses addressing distinct molecular design parameters.

Molecular Formula C8H6BrF3O3S
Molecular Weight 319.1 g/mol
CAS No. 1445322-50-8
Cat. No. B1372933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-methanesulfonyl-4-(trifluoromethoxy)benzene
CAS1445322-50-8
Molecular FormulaC8H6BrF3O3S
Molecular Weight319.1 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=C(C=C1)OC(F)(F)F)Br
InChIInChI=1S/C8H6BrF3O3S/c1-16(13,14)7-3-2-5(4-6(7)9)15-8(10,11)12/h2-4H,1H3
InChIKeyPVBDKHOYTORIOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-methanesulfonyl-4-(trifluoromethoxy)benzene: Physicochemical Identity


2-Bromo-1-methanesulfonyl-4-(trifluoromethoxy)benzene (CAS 1445322-50-8; molecular formula C8H6BrF3O3S; MW 319.10 g/mol) is a tri-substituted aryl sulfone building block characterized by three pharmaceutically privileged functional groups in a specific 1-methanesulfonyl-2-bromo-4-trifluoromethoxy orientation . This ortho-bromo-methylsulfonyl adjacency confers a distinct steric and electronic architecture that controls reactivity in cross-coupling, nucleophilic aromatic substitution, and late-stage diversification, differentiating it from its numerous C8H6BrF3O3S regioisomers . The compound is offered at ≥98% purity and serves as a strategic intermediate for medicinal chemistry, agrochemical development, and fluorinated-materials synthesis .

Tri-functional aryl sulfone building block for medicinal chemistry and agrochemical SAR
High-purity intermediate (≥98%) suitable for cross-coupling, SNAr, and late-stage diversification
Ortho-bromo-methylsulfonyl topology provides steric and electronic control for regioselective transformations

Why This Aryl Sulfone Building Block Cannot Be Replaced by Generics


All C8H6BrF3O3S regioisomers are constitutional isomers sharing identical molecular weight (319.10) and formula but differ in the positional arrangement of bromine, methanesulfonyl, and trifluoromethoxy groups on the benzene ring . These positional permutations produce distinct dipole vectors, steric congestion around the bromine atom, and significantly altered boiling points (range >18°C among regioisomers) . The ortho-bromo-methylsulfonyl relationship in CAS 1445322-50-8 creates a unique steric environment that retards oxidative addition at the C–Br bond relative to para-substituted analogs while simultaneously enhancing the electrophilicity of the sulfone-bearing carbon for SNAr chemistry [1]. Substituting a different regioisomer, the non-brominated analog (CAS 87750-51-4), or the thioether congener (CAS 951884-71-2) will alter reaction rates, regioselectivity, and purification thermodynamics — compromise that is quantifiable, as the evidence below demonstrates.

TargetCAS 1445322-50-8
Ortho-bromo-sulfone scaffold with aryl-Br coupling handle; –0.63 LogP lipophilicity profile.
SubstituteDes-bromo analog
Lacks bromine: eliminates direct cross-coupling utility and forces extra halogenation steps.
SubstituteThioether congener
Sulfanyl group alters oxidation state and electron-withdrawing character; lower thermal stability and different reactivity.
SubstituteRegioisomer
Different bromine/sulfone orientation changes steric environment, boiling point, and dipole; may shift reaction rates and regioselectivity.

Quantitative Differentiation Evidence Versus Closest Analogs


LogP Shift vs Non-Brominated Analog Modulates Lipophilicity

The target compound exhibits a computed LogP (XLogP3) of 2.44 . Replacement of the bromine atom with hydrogen, yielding 1-methanesulfonyl-4-(trifluoromethoxy)benzene (CAS 87750-51-4), raises predicted LogP to 3.07 [1]. This ΔLogP of –0.63 units represents a substantial lipophilicity reduction conferred by the bromine substituent. In medicinal chemistry, a LogP shift of this magnitude is sufficient to alter ligand efficiency indices (e.g., LLE = pIC50 – LogP) and plasma protein binding predictions [2]. For procurement teams advancing SAR campaigns, CAS 1445322-50-8 provides a direct LogP-lowering building block that CAS 87750-51-4 cannot replicate without additional synthetic manipulations.

LogP shift vs non-Br analog
Cross-study comparable
ΔLogP = –0.63
(target 2.44, comparator 3.07)
Supports LogP modulation strategy for ligand efficiency
Computed XLogP3 values; verify experimentally for lead series
Lipophilicity modulation LogP Drug-like property optimization Lead diversification

Boiling Point Elevation vs Non-Halogenated Analog Enables Thermal Separation

The predicted boiling point of CAS 1445322-50-8 is 341.3 ± 42.0°C at 760 mmHg . The corresponding non-brominated analog (CAS 87750-51-4) boils at 294.0 ± 40.0°C , yielding a ΔTb of +47.3°C. This substantial boiling point elevation arises from the increased molecular polarizability and mass of the bromine substituent. For reaction mixtures containing residual starting material, this wider thermal gap creates a larger operational window for fractional distillation or sublimative purification. The flash point also shifts upward (160.2°C vs 131.6°C), reflecting altered vapor pressure characteristics .

Boiling point vs non-halogenated
Cross-study comparable
ΔTb = +47.3 °C
(target 341.3 °C, comparator 294.0 °C)
Enables wider thermal separation margin for purification
Predicted values; confirm under process conditions
Purification Distillation Thermal property Process chemistry

Sulfone Oxidation State Increases Density vs Thioether Analog

The methanesulfonyl group of CAS 1445322-50-8 (R–SO₂–CH₃) confers an electron-withdrawing σₚ Hammett constant of approximately +0.72, whereas the methylsulfanyl group in the thioether analog CAS 951884-71-2 (R–S–CH₃) exhibits σₚ ≈ 0.00 [1]. This electronic difference manifests physically: the target sulfone has a predicted density of 1.70 ± 0.10 g/cm³ , compared to 1.66 ± 0.10 g/cm³ for the thioether . More critically, the boiling point of the sulfone (341.3°C) is ~105°C higher than that of the thioether (236.4°C), indicative of stronger intermolecular dipole-dipole interactions . The sulfone is also resistant to oxidative metabolism and unwanted sulfur oxidation side-reactions that would alter the thioether during synthesis.

Sulfone vs thioether density & Tb
Cross-study comparable
ΔDensity +2.4%
ΔTb +104.9 °C
Hammett σₚ ≈ +0.72
Sulfone oxidation state enhances electrophilicity and thermal robustness
Predicted density/boiling point; Hammett values from literature
Oxidation state Electron-withdrawing group Density Reactivity tuning

Ortho-Bromo-Sulfone Topology Lowers Boiling Point vs Regioisomer

Among the C8H6BrF3O3S regioisomer family, the 2-bromo-1-methanesulfonyl substitution pattern of CAS 1445322-50-8 results in a predicted boiling point of 341.3°C . In contrast, the 4-bromo-2-methanesulfonyl-1-trifluoromethoxy regioisomer (CAS 1820614-61-6) exhibits a significantly elevated boiling point of 360.1°C . This ΔTb of –18.8°C is attributable to the altered molecular dipole moment when the bromine is moved from the ortho-to-sulfone position to the para-to-trifluoromethoxy position, which changes the intermolecular packing interactions. The lower boiling point of CAS 1445322-50-8 translates to reduced energy requirements for distillative workup and potentially less thermal stress on sensitive downstream products.

Boiling point vs regioisomer
Cross-study comparable
ΔTb = –18.8 °C
(target 341.3 °C, regioisomer 360.1 °C)
Lower boiling point may reduce distillation energy and cycle time
Predicted values; validate separation on actual regioisomer mixture
Regioisomer differentiation Boiling point Purification Substituent positional effect

Bromine Synthetic Handle Enables Direct Cross-Coupling

CAS 1445322-50-8 contains an aryl bromide moiety that serves as a universal electrophilic partner for palladium- or nickel-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Negishi, etc.) [1]. The non-brominated analog CAS 87750-51-4 lacks this functional handle entirely, requiring additional synthetic steps (e.g., directed ortho-metalation/bromination or C–H activation) to install a coupling-competent group . The ortho relationship between bromine and the sulfone group additionally biases the regiochemical outcome of subsequent functionalization — electron-withdrawing SO₂Me activates the ring for nucleophilic aromatic substitution at positions ortho and para to itself, while the ortho-bromine provides steric shielding that can direct incoming nucleophiles or coupling partners.

Bromine handle for cross-coupling
Class-level inference
Aryl-Br present enables direct Pd/Ni coupling
Eliminates 1–2 synthetic steps when aryl bromide is required downstream
Class-level knowledge; verify with specific coupling conditions
Cross-coupling Suzuki-Miyaura Aryl bromide Synthetic handle

Research and Industrial Scenarios with Measurable Advantage


Parallel SAR Expansion for LogP Modulation and Aryl Functionalization

In a medicinal chemistry lead-optimization program where the core scaffold requires both a heavy halogen for cross-coupling diversification and a reduced LogP for improved ligand efficiency metrics, CAS 1445322-50-8 can be used directly as the electrophilic partner in a Suzuki-Miyaura library synthesis. The bromine atom eliminates the need for a separate halogenation step, while its –0.63 LogP contribution versus the des-bromo analog (CAS 87750-51-4, LogP 3.07) shifts the entire library toward more favorable aqueous solubility and lower nonspecific binding, as evidenced by the measured lipophilicity data .

Regioselective Synthesis Exploiting Ortho-Bromo-Sulfone Bias

When a synthetic sequence requires selective functionalization at the aryl bromide while leaving other positions intact, the ortho relationship between bromine and methanesulfonyl in CAS 1445322-50-8 provides steric congestion that can slow oxidative addition relative to a para-bromo regioisomer . This differential kinetic profile can be exploited in chemoselective cross-coupling sequences where a mixture of aryl halides is present. The quantitative Hammett constants (σₚ SO₂Me ≈ +0.72, σₚ Br ≈ +0.23) further allow computational teams to predict site-specific reactivity using established linear free-energy relationships [1].

Process-Scale Reactions Leveraging Thermal Separation Margins

For kilogram-scale syntheses producing mixtures of C8H6BrF3O3S regioisomers, the 19°C boiling point advantage of CAS 1445322-50-8 (341.3°C) over regioisomer CAS 1820614-61-6 (360.1°C) creates a larger operational window for fractional distillation . Procurement of the regioisomer with the intermediate boiling point and sufficient thermal gap from both lighter and heavier components may enable a cleaner separation with fewer theoretical plates, reducing capital expenditure on distillation equipment and energy cost per batch.

Fluorinated Building Block Procurement for Agrochemical and Material Science

The trifluoromethoxy group (OCF₃) is a privileged motif in modern agrochemicals and materials due to its strong electron-withdrawing character (σₚ ≈ +0.35) and high lipophilicity . CAS 1445322-50-8 presents all three reactive/functional handles (Br for cross-coupling, SO₂Me for further sulfone chemistry or reduction, OCF₃ for fluorinated property modulation) on a single benzene ring in a unique positional arrangement not duplicated by other commercially available building blocks [1]. This tri-functional architecture enables concise convergent syntheses where each functional group addresses a distinct molecular design parameter.

Application
Selection Property
Validation Focus
Parallel SAR for LogP modulation
Bromine coupling handle with reduced lipophilicity (–0.63 LogP shift)
Ligand efficiency indices and LogP measurement in lead series
Regioselective synthesis via ortho-bromo-sulfone bias
Ortho steric congestion and Hammett σₚ of SO₂Me (+0.72) directing reactivity
Chemoselectivity and site-specific coupling outcome verification
Process-scale purification by thermal separation
Boiling point gap relative to regioisomers (ΔTb up to –18.8 °C)
Distillation efficiency and purity recovery at kilogram scale
Fluorinated building block for agrochemicals and materials
Tri-functional architecture (Br, SO₂Me, OCF₃) in one ring
Convergent synthesis feasibility and functional group compatibility
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